6-acetyl-4-methyl-1-phenylpyridin-2(1H)-one
Description
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-acetyl-4-methyl-1-phenylpyridin-2-one |
InChI |
InChI=1S/C14H13NO2/c1-10-8-13(11(2)16)15(14(17)9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
JDKCZEDVUWFHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives
- Fluorinated Groups: Heptafluoropropyl (4p) and CF₃ substituents () improve metabolic stability and lipophilicity, critical for drug bioavailability . Aromatic Extensions: Biphenyl-substituted analogs (e.g., compound 73) exhibit enhanced π-π stacking interactions, relevant to binding in biological targets .
Physicochemical and Spectral Properties
Table 3: Spectroscopic Data Comparison
- Key Observations: The acetyl group in the target compound and compound 75 shows characteristic IR stretches at ~1675–1680 cm⁻¹ and ¹³C NMR signals near 198–200 ppm .
Table 4: Pharmacological and Toxicological Profiles
- Activity Trends: Fluorinated pyridinones (e.g., 4p) show moderate analgesic effects, likely due to enhanced blood-brain barrier penetration from lipophilic groups . Fused-ring analogs () exhibit antioxidant properties, suggesting structural complexity influences biological targeting .
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